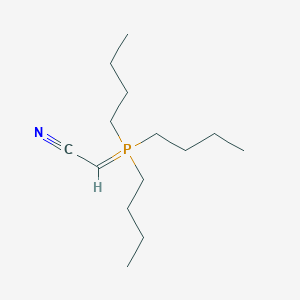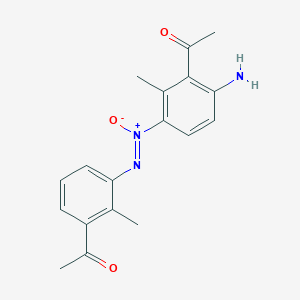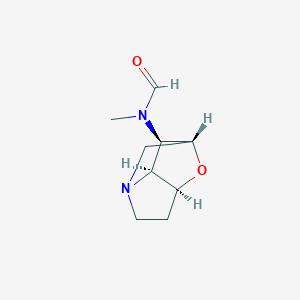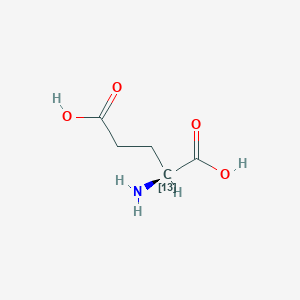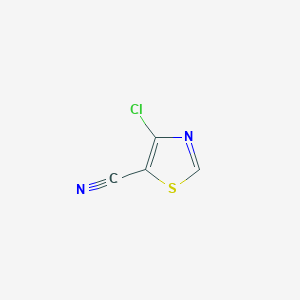
3,6-dimethylaminodibenzopyridonium Edetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-dimethylaminodibenzopyridonium edetate (DMDBDP-EDTA) is a chelating agent that has been widely used in scientific research for its ability to selectively bind to heavy metal ions. This compound is synthesized through a multi-step process and has been shown to have a variety of applications in biochemical and physiological research.
Mecanismo De Acción
3,6-dimethylaminodibenzopyridonium Edetate binds to metal ions through a process known as chelation. This involves the formation of a complex between the 3,6-dimethylaminodibenzopyridonium Edetate molecule and the metal ion, which effectively removes the metal ion from solution. The resulting complex is stable and can be easily analyzed using a variety of techniques.
Biochemical and Physiological Effects:
3,6-dimethylaminodibenzopyridonium Edetate has been shown to have a variety of biochemical and physiological effects, including the ability to selectively bind to heavy metal ions and remove them from solution. This compound has also been shown to have low toxicity and is relatively stable under a variety of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,6-dimethylaminodibenzopyridonium Edetate is its ability to selectively bind to heavy metal ions, which makes it useful in a variety of research applications. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its tendency to form complexes with other metal ions.
Direcciones Futuras
There are a number of potential future directions for research involving 3,6-dimethylaminodibenzopyridonium Edetate. One area of interest is the development of new metal-based drugs that utilize the chelating properties of 3,6-dimethylaminodibenzopyridonium Edetate. Another area of interest is the use of this compound in the development of new analytical techniques for the detection and quantification of heavy metal ions in environmental and biological samples. Finally, there is potential for the development of new synthetic methods for 3,6-dimethylaminodibenzopyridonium Edetate that could improve its properties and increase its utility in research applications.
Métodos De Síntesis
3,6-dimethylaminodibenzopyridonium Edetate is synthesized through a multi-step process that involves the reaction of 3,6-dimethylaminodibenzopyridine with ethylenediaminetetraacetic acid (EDTA). The resulting compound is then purified through a series of chromatographic techniques to obtain the final product.
Aplicaciones Científicas De Investigación
3,6-dimethylaminodibenzopyridonium Edetate has been used in a variety of scientific research applications, including the analysis of heavy metal ions in environmental samples, the study of metal ion transport in living systems, and the development of new metal-based drugs. This compound has also been used as a tool for the detection and quantification of metal ions in biological samples.
Propiedades
Número CAS |
143578-51-2 |
|---|---|
Nombre del producto |
3,6-dimethylaminodibenzopyridonium Edetate |
Fórmula molecular |
C70H72I4N6O12 |
Peso molecular |
1697 g/mol |
Nombre IUPAC |
amino-(3,6-dimethylbenzo[c]chromen-6-yl)iodanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/4C15H15INO.C10H16N2O8/c4*1-10-7-8-12-11-5-3-4-6-13(11)15(2,16-17)18-14(12)9-10;13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h4*3-9H,17H2,1-2H3;1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/q4*+1;/p-4 |
Clave InChI |
RTQGVSYTQOTTOI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C(O2)(C)[I+]N.CC1=CC2=C(C=C1)C3=CC=CC=C3C(O2)(C)[I+]N.CC1=CC2=C(C=C1)C3=CC=CC=C3C(O2)(C)[I+]N.CC1=CC2=C(C=C1)C3=CC=CC=C3C(O2)(C)[I+]N.C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-] |
SMILES canónico |
CC1=CC2=C(C=C1)C3=CC=CC=C3C(O2)(C)[I+]N.CC1=CC2=C(C=C1)C3=CC=CC=C3C(O2)(C)[I+]N.CC1=CC2=C(C=C1)C3=CC=CC=C3C(O2)(C)[I+]N.CC1=CC2=C(C=C1)C3=CC=CC=C3C(O2)(C)[I+]N.C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-] |
Sinónimos |
3,6-dimethylaminodibenzopyridonium edetate IHC 72 IHC-72 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



